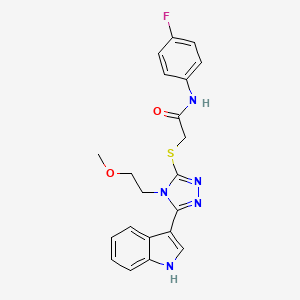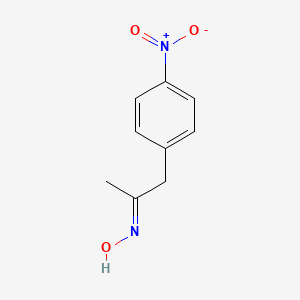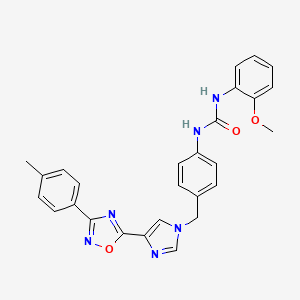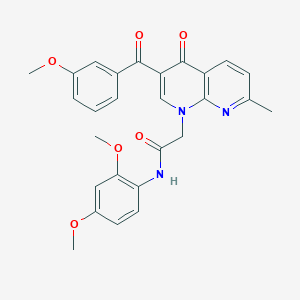![molecular formula C19H19N3O5S B2753721 (3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone CAS No. 851808-59-8](/img/structure/B2753721.png)
(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone” is a complex organic molecule. It contains a dimethoxyphenyl group, a nitrophenyl group, a methylsulfanyl group, and a dihydroimidazol group . These groups are common in many organic compounds and can have various properties depending on their arrangement and the specific compound they are part of .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent groups. The dimethoxyphenyl and nitrophenyl groups are aromatic, meaning they contain a ring of carbon atoms with alternating single and double bonds . The dihydroimidazol group contains a nitrogen atom and would likely contribute to the compound’s reactivity .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific arrangement of its groups and the conditions under which it is reacted. The nitro group could potentially make the compound more reactive .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the nitro group, the aromatic rings, and the dihydroimidazol group .Aplicaciones Científicas De Investigación
Anti-Tumor Properties
The compound (3,4-Dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone and its derivatives demonstrate significant potential in anti-tumor activities. Derivatives like 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester exhibit selective cytotoxicity against tumorigenic cell lines. These compounds are designed to be biologically stable and are expected to have prolonged effectiveness in the human body as anticancer agents (Hayakawa et al., 2004).
Antioxidant Activities
Phenol derivatives synthesized from compounds related to this compound show strong antioxidant properties. These molecules have been found to be effective inhibitors of various enzymes, indicating their potential use in medical applications as antioxidants (Artunç et al., 2020).
Antimicrobial and Anticancer Agents
Novel derivatives of the compound have been synthesized and evaluated for their antimicrobial and anticancer activities. Some of these compounds exhibit higher anticancer activity than standard drugs and possess significant antimicrobial properties (Hafez et al., 2016).
Anti-inflammatory and Antibacterial Agents
Research shows that certain pyrazoline derivatives of the compound have been synthesized and exhibit considerable in vivo anti-inflammatory and in vitro antibacterial activities. These derivatives could be promising candidates for developing new anti-inflammatory and antibacterial medications (Ravula et al., 2016).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(3,4-dimethoxyphenyl)-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O5S/c1-26-16-7-6-14(11-17(16)27-2)18(23)21-9-8-20-19(21)28-12-13-4-3-5-15(10-13)22(24)25/h3-7,10-11H,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNAWOYBJJMKEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-5-[(3,4-dichlorophenyl)methylidene]-2-oxo-4-phenyl-2,5-dihydrofuran-3-carbonitrile](/img/structure/B2753647.png)


![2-[(4-Fluorosulfonyloxyphenyl)methyl]-5-oxooxolane](/img/structure/B2753650.png)


![N-(4-chlorophenyl)-2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2753655.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-(thiophen-2-yl)ethyl)piperidine-3-carboxamide](/img/structure/B2753658.png)


![N-Cyclopropyl-N-[(2-methylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B2753661.png)